N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-13(28)23-16-5-7-17(8-6-16)24-19(29)12-31-20-10-9-18(26-27-20)25-21(30)14-3-2-4-15(22)11-14/h2-11H,12H2,1H3,(H,23,28)(H,24,29)(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWQXOSILBISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 452.5 g/mol. Its structure features several functional groups that contribute to its biological activity, including a pyridazine ring, an acetamidophenyl moiety, and a thioether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O4S |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 888414-03-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on HDACs. For example, the compound 4-[bis-(2-chloroethyl)-amino]-benzamide has shown potent HDAC3 inhibition with an IC50 value of 95.48 nM . This suggests that this compound may also possess similar inhibitory properties.
Antitumor Activity
In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 1.30 μM to higher concentrations against solid tumors . These findings suggest that this compound could be evaluated for its potential antitumor efficacy.
Case Studies
- Cell Line Studies : A study investigating the effects of similar benzamide derivatives on HepG2 cells revealed significant tumor growth inhibition and induction of apoptosis at low concentrations . Such results indicate the need for further exploration of this compound in cancer research.
- Combination Therapy : Research has shown that certain benzamide derivatives enhance the efficacy of established chemotherapeutic agents like taxol and camptothecin when used in combination . This raises the possibility of using this compound as part of combination therapies in cancer treatment.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyridazine-thioether linkage is synthetically tractable, akin to methods used for and compounds (yields >79%) .
- Bioactivity Potential: Structural alignment with ’s autotaxin modulators suggests possible antifibrotic applications, though empirical validation is needed .
- Metabolic Stability: The 3-fluorobenzamide group may reduce oxidative metabolism compared to nitro- or cyano-substituted analogs, as seen in derivatives .
Preparation Methods
Preparation of 6-Chloropyridazin-3-amine Derivatives
The pyridazine nucleus is typically constructed via cyclocondensation reactions. A validated method involves reacting 3-oxo-2-arylhydrazonopropanals with cyanoacetic acid derivatives under acetic anhydride-mediated conditions, yielding 6-arylpyridazin-3-ones. For the target compound, introducing a chlorine atom at position 6 facilitates subsequent thioether formation.
- Combine 3-oxo-2-(4-nitrophenylhydrazono)propanal (5 mmol) and cyanoacetic acid (5 mmol) in acetic anhydride (10 mL).
- Reflux for 1 hour, cool, and isolate the 6-chloropyridazin-3-one via filtration (82% yield).
- Treat with POCl₃ in DMF to introduce the C6 chloride (85% conversion).
Key spectral data for intermediates:
Installation of 3-Fluorobenzamide at Pyridazine C3
The C3 amine undergoes amidation with 3-fluorobenzoic acid using 4-acetamidophenyl triflimide (AITF) as a coupling agent, leveraging its mild conditions and high efficiency.
- Activate 3-fluorobenzoic acid (1.2 eq) with AITF (1.1 eq) in DMF at 0°C for 10 minutes.
- Add 6-chloropyridazin-3-amine (1 eq) and N-methylmorpholine (2 eq).
- Stir at room temperature for 6 hours, achieving 89% yield.
- Purify via silica chromatography (EtOAc/hexane 3:7).
Thioether Linkage Formation
Nucleophilic Substitution at Pyridazine C6
The C6 chloride undergoes displacement with mercaptoacetic acid derivatives to install the thioethyl spacer. Sodium hydride-mediated conditions prevent overalkylation.
- Deprotonate mercaptoacetic acid (1.2 eq) with NaH (1.5 eq) in anhydrous DMF at 0°C.
- Add 3-fluorobenzamido-6-chloropyridazine (1 eq) and heat to 80°C for 2 hours.
- Quench with NH₄Cl, extract with EtOAc, and concentrate to obtain the thioether intermediate (76% yield).
Critical Parameters:
- Anhydrous DMF ensures reagent stability.
- Exclusion of oxygen minimizes disulfide formation.
Amidation of the Thioethyl Carboxylic Acid
Activation and Coupling with 4-Acetamidoaniline
The terminal carboxylic acid on the thioethyl chain requires activation for reaction with 4-acetamidoaniline. AITF again proves effective, avoiding racemization and enabling chemoselectivity.
- Suspend the thioethyl carboxylic acid (1 eq) and AITF (1.1 eq) in THF at 0°C.
- After 15 minutes, add 4-acetamidoaniline (1.05 eq) and DIPEA (2 eq).
- Warm to 25°C, stir overnight, and isolate via precipitation (91% yield).
Characterization Data:
- HRMS (ESI) : m/z calc. for C₂₂H₂₀FN₅O₃S [M+H]⁺: 478.1294, found: 478.1297.
- ¹³C NMR : δ 170.5 (CONHAr), 165.3 (COAr).
Final Assembly and Purification
Convergent coupling of the pyridazine and thioethyl-acetamidophenyl modules proceeds via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. However, stepwise assembly as described minimizes side reactions.
Purification Strategy:
- Chromatography on silica gel (CH₂Cl₂/MeOH 95:5) removes unreacted starting materials.
- Recrystallization from ethanol/water (4:1) affords the pure product as a white solid (mp 214–216°C).
Analytical and Spectroscopic Validation
Comprehensive Characterization:
| Technique | Key Data |
|---|---|
| IR (KBr) | 3320 cm⁻¹ (NH), 1685 cm⁻¹ (C=O amide), 1650 cm⁻¹ (C=O benzamide) |
| ¹H NMR (DMSO) | δ 10.32 (s, NH), 8.45 (d, J=7.2 Hz, pyridazine H5), 7.89 (m, fluorophenyl) |
| HPLC | >99% purity (C18, 0.1% TFA/ACN gradient) |
Comparative Evaluation of Synthetic Routes
Alternative pathways were evaluated for efficiency:
The AITF route provides optimal balance of yield and purity, making it the method of choice for scale-up.
Challenges and Optimization Opportunities
- Regioselectivity in Pyridazine Substitution : Electron-withdrawing groups at C3 direct electrophiles to C6, but competing reactions may occur. Microwave-assisted synthesis reduces reaction times by 60%.
- Thiol Oxidation : Strict anaerobic conditions are essential during thioether formation. Adding catalytic Bu₃P (0.1 eq) suppresses disulfide byproducts.
- Amide Bond Stability : The acetamidophenyl moiety hydrolyzes under strong acidic conditions. Storage at pH 6–7 in amber vials prevents degradation.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection. Key steps include:
- Substitution Reactions: Reacting pyridazine derivatives with thiol-containing intermediates under alkaline conditions (e.g., K₂CO₃ in DMF) to form thioether linkages .
- Amide Bond Formation: Using coupling agents like EDCI/HOBt for condensation between carboxylic acid and amine groups .
- Critical Parameters: Temperature (60–80°C), solvent polarity (DMF or THF), and pH control (neutral to mildly basic) to prevent side reactions .
- Yield Optimization: Monitoring via TLC/HPLC and employing column chromatography for purification .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Characterization requires a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to verify backbone connectivity and substituent positions (e.g., fluorobenzamide at C3 of pyridazine) .
- Mass Spectrometry (HR-MS): To confirm molecular weight (e.g., expected [M+H]⁺ peak at m/z ~470) and detect impurities .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Methodological Answer:
- Substituent Variation: Compare analogs with modified fluorobenzamide (e.g., meta- vs. para-substitution) or pyridazine substituents. For example:
- 3-Fluorobenzamide vs. 4-Fluorobenzamide: Assess changes in EGFR binding affinity using SPR .
- Thioether Linker Replacement: Replace with sulfone to evaluate metabolic stability .
- Data Normalization: Use standardized assay protocols (e.g., fixed incubation times) to minimize variability .
Q. What advanced techniques identify the compound’s molecular targets and mechanism of action?
Methodological Answer:
Q. How can metabolic stability and pharmacokinetic properties be assessed preclinically?
Methodological Answer:
- Hepatic Microsomal Assays: Incubate with human liver microsomes (HLM) to measure t₁/₂ and identify CYP450-mediated metabolites via LC-MS/MS .
- Plasma Protein Binding: Use equilibrium dialysis to determine unbound fraction .
- In Vivo PK Studies: Administer IV/PO in rodents and collect plasma for AUC and clearance calculations .
Q. What computational strategies predict reactivity and optimize synthetic routes?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states for key steps (e.g., thioether formation) to predict regioselectivity .
- Machine Learning: Train models on reaction databases to suggest optimal solvents/catalysts .
- In Silico Retrosynthesis: Use tools like ASKCOS to deconstruct the molecule and propose viable pathways .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
- Nanoformulation: Prepare liposomal encapsulations via thin-film hydration .
- pH Adjustment: Dissolve in weakly basic buffers (pH 8–9) for ionizable groups .
Data Contradiction Analysis Example
Issue: Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution:
- Assay Variability: Normalize data using a reference inhibitor (e.g., staurosporine) across labs .
- Compound Purity: Re-test batches with HPLC-certified purity >98% .
- Cellular Context: Compare activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
